molecular formula C19H16N4O2 B2940183 2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034580-35-1

2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2940183
CAS No.: 2034580-35-1
M. Wt: 332.363
InChI Key: OCCKFUFNSDWWIA-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound featuring a benzo[d]imidazole core, a furan moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The furan-2-yl group can be introduced through a subsequent substitution reaction, and the acetamide moiety can be added via acylation.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Continuous flow chemistry and other advanced techniques may also be employed to enhance scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The furan-2-yl group can be oxidized to form furan-2,5-dione.

  • Reduction: The imidazole ring can be reduced to form imidazoline derivatives.

  • Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Furan-2,5-dione derivatives.

  • Reduction: Imidazoline derivatives.

  • Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and infectious diseases.

  • Material Science: Its unique structure makes it suitable for use in organic electronic materials and polymers.

  • Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

  • 2-(1H-benzo[d]imidazol-1-yl)acetamide: Lacks the furan-2-yl group.

  • N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide: Lacks the benzo[d]imidazole core.

Uniqueness: The presence of both the benzo[d]imidazole core and the furan-2-yl group in this compound provides unique chemical and biological properties that distinguish it from similar compounds

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c24-19(12-23-13-22-15-4-1-2-5-17(15)23)21-11-14-7-8-16(20-10-14)18-6-3-9-25-18/h1-10,13H,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCKFUFNSDWWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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